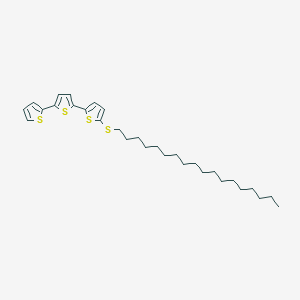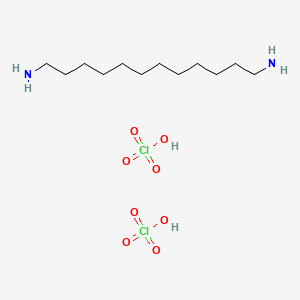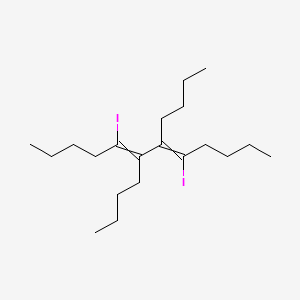
6,7-Dibutyl-5,8-diiodododeca-5,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibutyl-5,8-diiodododeca-5,7-diene is a chemical compound with the molecular formula C20H36I2 It is characterized by the presence of two iodine atoms and two butyl groups attached to a dodecadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-hexadiene and butyl iodide.
Iodination: The introduction of iodine atoms is achieved through an iodination reaction. This can be carried out using iodine (I2) in the presence of a suitable catalyst, such as silver nitrate (AgNO3).
Butylation: The butyl groups are introduced via a butylation reaction, which involves the reaction of the intermediate compound with butyl iodide (C4H9I) under basic conditions, typically using sodium hydride (NaH) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and butylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
6,7-Dibutyl-5,8-diiodododeca-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deiodinated products or the reduction of double bonds.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
Oxidation: Iodinated alcohols or ketones.
Reduction: Deiodinated alkanes or alkenes.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
6,7-Dibutyl-5,8-diiodododeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene involves its interaction with specific molecular targets and pathways. The iodine atoms and butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,8-Diiodo-6,7-dibutyl-5,7-dodecadiene: A closely related compound with similar structural features but different reactivity.
6,7-Dibutyl-5,8-diiododeca-5,7-diene: Another similar compound with slight variations in the carbon chain length and iodine positioning.
Uniqueness
6,7-Dibutyl-5,8-diiodododeca-5,7-diene stands out due to its specific arrangement of iodine atoms and butyl groups, which confer unique chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
特性
CAS番号 |
324743-13-7 |
|---|---|
分子式 |
C20H36I2 |
分子量 |
530.3 g/mol |
IUPAC名 |
6,7-dibutyl-5,8-diiodododeca-5,7-diene |
InChI |
InChI=1S/C20H36I2/c1-5-9-13-17(19(21)15-11-7-3)18(14-10-6-2)20(22)16-12-8-4/h5-16H2,1-4H3 |
InChIキー |
BHDPYZPPMLFIIC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C(CCCC)I)C(=C(CCCC)I)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
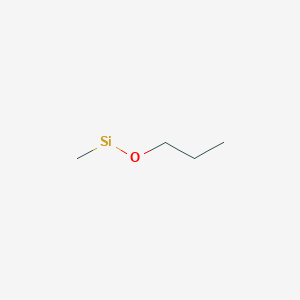
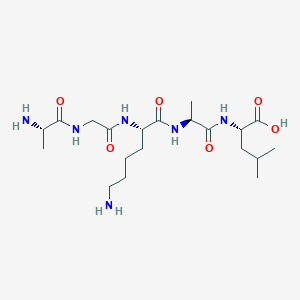
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
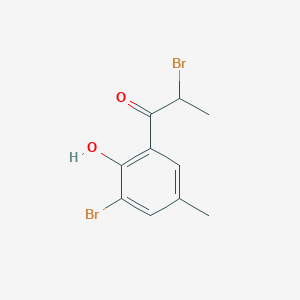

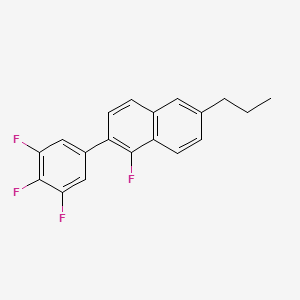
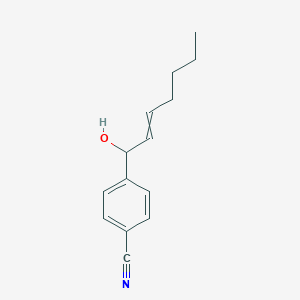
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
